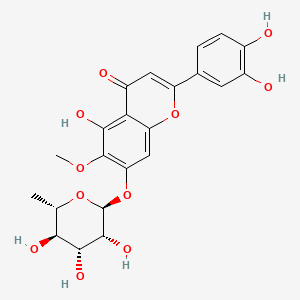

6-Methoxyluteolin 7-rhamnoside

説明

Key Differences:

- Methoxy vs. Hydroxyl at C6 : The methoxy group in 6-methoxyluteolin enhances lipophilicity (LogP ≈ 0.79) compared to 6-hydroxyluteolin (LogP ≈ -0.32) .

- Glycosylation Impact : The rhamnose unit at C7 increases molecular polarity, improving water solubility (1.41 g/L) relative to non-glycosylated nepetin (0.08 g/L) .

- Stereochemical Specificity : The α-L-rhamnose configuration differentiates it from β-linked analogs, affecting enzymatic hydrolysis rates and receptor binding .

This structural diversity underscores the compound’s role as a specialized metabolite in plants, often associated with UV protection and pathogen defense .

特性

CAS番号 |

35682-55-4 |

|---|---|

分子式 |

C22H22O11 |

分子量 |

462.4 g/mol |

IUPAC名 |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O11/c1-8-17(26)19(28)20(29)22(31-8)33-15-7-14-16(18(27)21(15)30-2)12(25)6-13(32-14)9-3-4-10(23)11(24)5-9/h3-8,17,19-20,22-24,26-29H,1-2H3/t8-,17-,19+,20+,22-/m0/s1 |

InChIキー |

UXCXDWDJBSJZOU-CKPDRDNLSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Structural Features of 6-Methoxyluteolin 7-Rhamnoside and Analogues

Key Differences :

- Substitution at C6 : The methoxy group in 6-methoxyluteolin derivatives enhances lipophilicity compared to hydroxylated analogues like 6-hydroxyluteolin, influencing bioavailability and membrane permeability .

- Glycosylation Type: Rhamnosides (e.g., this compound) exhibit distinct metabolic stability compared to glucosides or glucuronides due to enzymatic specificity for sugar cleavage .

Bioactivity Comparison

Mechanistic Insights :

- 6-Hydroxyluteolin derivatives exhibit stronger antioxidant activity due to the free hydroxyl group at C6, enhancing radical scavenging .

Q & A

Q. How can researchers confirm the identity of 6-Methoxyluteolin 7-rhamnoside in plant extracts?

Methodological Answer: To confirm the compound’s identity, use a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC): Compare retention times with authenticated standards under identical conditions (e.g., C18 column, methanol-water gradient) .

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify structural features, such as the rhamnosyl moiety (δ ~1.2 ppm for rhamnose methyl protons) and methoxy group (δ ~3.8 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (MW = 624 g/mol) via ESI-MS or MALDI-TOF, observing the [M+H] peak at m/z 625 .

Q. What are the solubility and optimal storage conditions for this compound?

Methodological Answer:

- Solubility: Prepare stock solutions in methanol (≥95% purity) due to limited aqueous solubility. For in vitro assays, dilute in DMF or PBS (pH 7.4) to working concentrations (e.g., 1–50 μM) .

- Reference Solubility Data:

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 10–15 |

| Water | <0.1 |

| DMF | 5–10 |

Q. What natural sources are validated for isolating this compound?

Methodological Answer: The compound is predominantly found in seeds of Rhaponticum uniflorum (syn. Leuzea uniflora). Use the following extraction protocol:

- Plant Material: Dry seeds (50 g) ground to 60-mesh powder.

- Extraction: Reflux with 70% ethanol (3 × 500 mL) at 60°C for 2 hours.

- Purification: Fractionate via silica gel chromatography (ethyl acetate:methanol:HO, 10:1:0.5) and validate purity (>95%) with HPLC .

Advanced Research Questions

Q. What experimental designs are used to study the inhibitory effects of this compound on histamine release?

Methodological Answer:

- Cell Model: Use human basophilic KU812F cells sensitized with anti-FcεRI α chain antibodies (e.g., CRA-1) .

- Dose-Response Analysis: Pre-treat cells with this compound (1–100 μM) for 1 hour, then stimulate with calcium ionophores (e.g., A23187).

- Measurement:

- Mechanistic Validation: Perform RT-PCR and flow cytometry to confirm FcεRI α chain downregulation .

Q. How should researchers address contradictory data on the compound’s bioactivity across studies?

Methodological Answer:

Q. What strategies are recommended to investigate synergistic effects with other flavonoids?

Methodological Answer:

- Combination Screening: Co-administer this compound with structurally related compounds (e.g., luteolin 7-O-glucoside or nepetin) at suboptimal doses (e.g., 10 μM each).

- Assay Design: Use isobolographic analysis to quantify synergy (Combination Index <1) in anti-inflammatory or antioxidant models .

- Omics Integration: Perform RNA-seq or metabolomics to identify pathways enhanced by co-treatment (e.g., Nrf2 activation) .

Q. Tables for Reference

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 624 g/mol | |

| Melting Point | 262–264°C | |

| UV-Vis | 270, 340 nm |

Q. Table 2. Common Experimental Models for Bioactivity Studies

| Model | Application | Key Outcome Measure |

|---|---|---|

| KU812F cells | Histamine release inhibition | FcεRI α chain expression |

| RAW264.7 macrophages | Anti-inflammatory activity | TNF-α/IL-6 secretion |

| Zebrafish larvae | Antioxidant screening | ROS quantification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。